Stannane, tribromo(3-bromopropyl)-
Description
"Stannane, tribromo(3-bromopropyl)-" is a brominated organotin compound characterized by a tin atom bonded to three bromine atoms and a 3-bromopropyl group. Organotin compounds are widely utilized in industrial catalysis, polymer stabilizers, and biocides due to their unique electronic and steric properties . The 3-bromopropyl chain introduces additional steric bulk and electron-withdrawing effects, which may influence its stability and interaction with substrates.
Properties
CAS No. |
61222-01-3 |
|---|---|
Molecular Formula |
C3H6Br4Sn |
Molecular Weight |
480.41 g/mol |
IUPAC Name |
tribromo(3-bromopropyl)stannane |
InChI |
InChI=1S/C3H6Br.3BrH.Sn/c1-2-3-4;;;;/h1-3H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
VPKMVBUHAOSIAV-UHFFFAOYSA-K |
Canonical SMILES |
C(CBr)C[Sn](Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, tribromo(3-bromopropyl)- can be synthesized through the reaction of tributyltin hydride with 3-bromopropyl bromide under controlled conditions. The reaction typically involves the use of a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of stannane, tribromo(3-bromopropyl)- often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Stannane, tribromo(3-bromopropyl)- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form stannane derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation of stannane, tribromo(3-bromopropyl)- can lead to the formation of tin oxides and other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide or potassium fluoride, typically in polar aprotic solvents like acetone or dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed in aqueous or organic solvents.
Major Products:
Substitution: Formation of various organotin compounds depending on the nucleophile used.
Reduction: Formation of less brominated stannane derivatives.
Oxidation: Formation of tin oxides and other oxidized tin compounds.
Scientific Research Applications
Chemistry: Stannane, tribromo(3-bromopropyl)- is used as a precursor in the synthesis of other organotin compounds. It serves as a reagent in organic transformations, including cross-coupling reactions and polymerization processes.
Biology and Medicine: Research into the biological activity of organotin compounds has shown potential applications in antifungal and antibacterial treatments. Stannane, tribromo(3-bromopropyl)- is studied for its potential use in developing new pharmaceuticals.
Industry: In the industrial sector, stannane, tribromo(3-bromopropyl)- is used in the production of specialty polymers and materials with unique properties. It is also employed in the manufacture of coatings and adhesives.
Mechanism of Action
The mechanism by which stannane, tribromo(3-bromopropyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the reactivity and stability of the compound. The 3-bromopropyl group can undergo further chemical modifications, allowing for the creation of a wide range of derivatives with specific properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Brominated Organotin Compounds
- Stannane, bromotripropyl (CAS: 109839-74-9): This mono-bromo tripropyl stannane differs in bromination degree (one bromine vs. three on tin). Reduced bromination likely decreases Lewis acidity, making it less reactive in electrophilic substitutions compared to "Stannane, tribromo(3-bromopropyl)-". However, the tripropyl groups may enhance solubility in nonpolar solvents .
- Tribromophosphazoethylenes (e.g., 1-tribromophosphazo-1-bromo-2,2-dicyanoethylene): These non-tin tribrominated compounds exhibit lower bromine mobility compared to their trichloro analogs . By analogy, the bromine atoms on "Stannane, tribromo(3-bromopropyl)-" may also show reduced lability, favoring stability over reactivity in hydrolysis or nucleophilic substitution.
Organotin Cross-Coupling Reagents
- Ester-Substituted Stannanes (e.g., [1d] in ) : These reagents achieve high yields (89–93%) in Stille cross-couplings due to electron-donating ester groups stabilizing transition states. In contrast, the electron-withdrawing bromine substituents in "Stannane, tribromo(3-bromopropyl)-" might reduce catalytic efficiency unless compensated by enhanced tin electrophilicity .
- Fluorinated Stannanes (e.g., tris(tridecafluorooctyl)stannane): Fluorinated analogs exhibit distinct electronic profiles and environmental persistence. The bromine substituents in "Stannane, tribromo..." may offer cheaper synthetic routes but raise toxicity concerns similar to other polyhalogenated organotins .
Propyl-Substituted Halogenated Compounds
Data Tables
Table 1: Structural and Reactivity Comparison
| Compound | Substituents | Bromination Degree | Key Reactivity Features |
|---|---|---|---|
| Stannane, tribromo(3-bromopropyl)- | Tin + 3 Br, 3-bromopropyl | 4 Br total | High Lewis acidity, steric hindrance |
| Stannane, bromotripropyl | Tin + 1 Br, 3 propyl | 1 Br | Lower reactivity, enhanced solubility |
| Tribromophosphazoethylene | P + 3 Br, dicyanoethylene | 3 Br | Low Br mobility, hydrolytically stable |
| Ester-substituted stannane [1d] | Tin + ester, propyl | 0 Br | High cross-coupling yields (89–93%) |
Table 2: Computational Insights (DFT Methods)
Research Findings
- Synthesis : While direct synthesis details are absent, suggests that dehydrogenative coupling of tertiary stannanes (e.g., 43, 44) under catalyst-free conditions could be adapted for "Stannane, tribromo..." .
- Reactivity : Bromine's electron-withdrawing effects may hinder cross-coupling efficiency compared to ester-substituted stannanes, though this could be offset by optimizing reaction conditions (e.g., higher temperatures) .
- Computational Modeling : DFT methods like PBE0-GD3BJ are promising for predicting $^{119}\text{Sn}$ NMR chemical shifts and molecular geometry, aiding in rational design of derivatives .
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